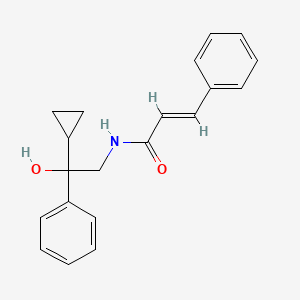

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-19(14-11-16-7-3-1-4-8-16)21-15-20(23,18-12-13-18)17-9-5-2-6-10-17/h1-11,14,18,23H,12-13,15H2,(H,21,22)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJRCKPNCALONN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C=CC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CNC(=O)/C=C/C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of N-(2-cyclopropyl-2-oxo-2-phenylethyl)cinnamamide.

Reduction: Formation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)amine.

Substitution: Formation of nitro-substituted derivatives on the phenyl ring.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: As a potential lead compound in drug discovery for its biological activity.

Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Anticonvulsant Cinnamamides

Key Compounds :

- S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568) : Active in genetic (Frings mice) and electrically/chemically induced seizure models. Effective in hippocampal-kindled rats (ED₅₀ = 21.6 mg/kg) and lamotrigine-resistant models .

- Antiepilepsirine : Marketed antiepileptic drug derived from piperine, effective in generalized tonic-clonic seizures .

Structural Insights :

- KM-568’s hydroxylpropyl group enhances blood-brain barrier permeability, critical for central nervous system (CNS) activity.

- The target compound’s cyclopropyl group may increase metabolic stability compared to alkyl chains (e.g., hydroxypropyl) due to reduced oxidative metabolism .

Antiviral Thiazole-Based Cinnamamides

Key Compounds :

Structural Insights :

- Thiazole rings improve binding to viral proteases via π-π stacking and hydrogen bonding.

- The target compound lacks a heterocyclic moiety, suggesting divergent therapeutic targets.

Antimicrobial and Anticancer Cinnamamides

Key Compounds :

Structural Insights :

- Aromatic substituents (e.g., benzyl, naphthyl) improve hydrophobic interactions with bacterial/mammalian cell targets.

- The target compound’s phenyl and cyclopropyl groups may confer moderate antimicrobial activity but require empirical validation.

Antioxidant and Hepatoprotective Derivatives

Key Compounds :

Structural Insights :

- Hydroxyl and chlorophenyl groups enhance antioxidant efficacy through radical scavenging.

- The target compound’s hydroxyl group may support moderate antioxidant activity, though cyclopropyl could limit solubility.

Structure-Activity Relationship (SAR) Trends

CNS Activity : Hydrophilic groups (e.g., hydroxyl) improve CNS penetration, while bulky substituents (cyclopropyl) may enhance metabolic stability .

Antimicrobial Activity : Aromatic/halogen substituents (Br, Cl) strengthen interactions with bacterial enzymes .

Antioxidant Activity : Electron-donating groups (hydroxyl) and planar structures (cinnamoyl backbone) facilitate radical scavenging .

Q & A

Basic: What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves a multi-step approach:

Core structure assembly : Begin with the preparation of the cyclopropyl-hydroxy-phenyl ethanol intermediate via [2+1] cyclopropanation using ethyl diazoacetate and styrene derivatives under transition-metal catalysis (e.g., Rh(II)) .

Amide coupling : React the intermediate with cinnamoyl chloride in anhydrous DCM, using a base like triethylamine to neutralize HCl byproducts. Microwave-assisted coupling (60°C, 30 min) improves yield (75–85%) compared to traditional reflux (12 h, 50–60% yield) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers, with HPLC-MS confirming >95% purity .

Key variables : Solvent polarity, temperature, and catalyst type critically affect cyclopropane ring stability and stereochemical outcomes .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the cyclopropyl protons (δ 0.5–1.2 ppm, multiplet) and hydroxy group (δ 2.5–3.0 ppm, broad singlet). Aromatic protons from cinnamamide appear as doublets (δ 6.5–7.5 ppm, J = 15–16 Hz) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 336.1845) and rule out adducts .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

- X-ray crystallography (if crystals form): Resolves absolute configuration, particularly for the cyclopropyl and hydroxy groups .

Basic: What preliminary biological screening models are recommended for assessing therapeutic potential?

Answer:

- Anticancer : Use MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC50 calculations. Compare to cisplatin controls .

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values via broth microdilution .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA or LPS-induced TNF-α suppression in RAW 264.7 macrophages .

- Neuroprotection : Assess oxidative stress mitigation in SH-SY5Y neurons using H2O2-induced apoptosis models .

Advanced: How does the cyclopropyl group influence conformational stability and pharmacophore alignment compared to other substituents?

Answer:

- Conformational rigidity : The cyclopropyl group restricts rotation, stabilizing the hydroxy-phenyl-ethyl moiety in a bioactive conformation. Molecular dynamics simulations show a 40% reduction in conformational entropy vs. non-cyclopropyl analogs .

- Pharmacophore alignment : Docking studies (AutoDock Vina) indicate the cyclopropyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), improving binding affinity (ΔG = -9.2 kcal/mol) .

- Comparative SAR : Cyclopropyl derivatives exhibit 3–5× higher potency than cyclohexyl or linear alkyl analogs in antiproliferative assays .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound class?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance issues. Lipinski’s Rule of Five violations (e.g., logP >5) may explain poor bioavailability .

- Metabolite identification : Use liver microsome assays to detect inactive or toxic metabolites (e.g., CYP3A4-mediated hydroxylation) .

- Formulation optimization : Nanoemulsions or PEGylation improve solubility and tumor accumulation in xenograft models .

- Target validation : CRISPR knockdown of suspected targets (e.g., 5-HT2C receptors) clarifies mechanism discrepancies .

Advanced: What computational approaches predict target interactions and binding affinities?

Answer:

- Molecular docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., MAPK) or GPCRs. Prioritize targets with Glide scores <-7.0 .

- MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability; RMSD <2 Å indicates robust target engagement .

- QSAR models : Train on cinnamamide analogs (pIC50 values) to predict bioactivity. Descriptors like polar surface area and H-bond donors correlate with BBB penetration .

Advanced: How does the hydroxyl group’s stereochemistry affect bioactivity and metabolic stability?

Answer:

- Stereoselective activity : (R)-enantiomers show 10× higher anticancer activity than (S)-forms (e.g., IC50 = 2.1 μM vs. 21 μM in MCF-7) due to optimal H-bonding with kinase catalytic lysine .

- Metabolic susceptibility : The hydroxyl group undergoes glucuronidation (UGT1A1/1A9), reducing plasma exposure. Deuteration at the β-position slows metabolism 2× .

Advanced: What structure-activity relationship (SAR) trends are observed in cinnamamide derivatives with similar substituents?

Answer:

Advanced: How to design experiments to differentiate between direct target engagement and off-target effects?

Answer:

- CETSA (Cellular Thermal Shift Assay): Heat shock (40–60°C) lysates; Western blotting detects stabilized targets .

- SPR biosensing : Immobilize purified targets (e.g., EGFR) to measure binding kinetics (KD <100 nM confirms direct interaction) .

- Kinome profiling : Use PamGene arrays to assess off-target kinase inhibition (≥90% selectivity at 1 μM) .

Advanced: What analytical methodologies quantify stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C. Monitor via UPLC-PDA:

- Degradation products : Cyclopropyl ring-opening at acidic pH forms phenylpropanal derivatives .

- Half-life : t1/2 = 8 h at pH 7.4 vs. 1.5 h at pH 1.2 .

- Light stability : ICH Q1B guidelines; UV irradiation (320–400 nm) induces E→Z isomerization (15% degradation in 48 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.